The Enantioselective Landscape of Ifenprodil: A Technical Guide to its Discovery, Stereochemistry, and Neuropharmacological Significance
The Enantioselective Landscape of Ifenprodil: A Technical Guide to its Discovery, Stereochemistry, and Neuropharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifenprodil, a phenylethanolamine compound, has carved a significant niche in neuropharmacology as a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Its unique pharmacological profile has spurred extensive research into its therapeutic potential for a range of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive exploration of the discovery and history of Ifenprodil, with a particular focus on the profound impact of its stereochemistry on its biological activity. We will delve into the intricate details of the synthesis and separation of its four stereoisomers, their differential interactions with the GluN2B subunit, and the downstream signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and detailed experimental methodologies to facilitate further investigation into this fascinating class of compounds.
A Historical Perspective: From Vasodilator to Neuromodulator
Ifenprodil was first synthesized by the French pharmaceutical company Sanofi in the 1970s.[1] Initially investigated for its vasodilatory properties, its journey into the realm of neuropharmacology was a result of serendipitous observations and a growing understanding of the central role of NMDA receptors in brain function. The 1980s marked a pivotal period in neuroscience with the discovery of selective NMDA receptor antagonists and their profound effects on synaptic plasticity and excitotoxicity.[2][3] It was within this exciting scientific landscape that the unique neuropharmacological properties of Ifenprodil began to be unveiled. Researchers discovered its potent and selective inhibitory activity on a specific subtype of NMDA receptors, later identified as those containing the GluN2B subunit.[4][5] This discovery was a landmark achievement, providing the scientific community with a powerful pharmacological tool to dissect the physiological and pathological roles of GluN2B-containing NMDA receptors.
The Crucial Role of Chirality: Unraveling the Four Stereoisomers of Ifenprodil
Ifenprodil possesses two chiral centers, giving rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These stereoisomers can be classified into two diastereomeric pairs: the erythro pair ((1R,2S) and (1S,2R)) and the threo pair ((1R,2R) and (1S,2S)).[6] Early studies with racemic mixtures of Ifenprodil hinted at the importance of stereochemistry, but it was the successful synthesis and separation of the individual enantiomers that truly illuminated the structure-activity relationship.
Synthesis and Separation of Ifenprodil Stereoisomers
The synthesis of Ifenprodil stereoisomers is a multi-step process that requires careful control of stereochemistry. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Ifenprodil Stereoisomers [7]
-
Acylation and Fries Rearrangement: Phenol is acylated with 2-bromopropionyl bromide in the presence of a Lewis acid catalyst to yield 2-bromopropiophenone.
-
SN2 Reaction: The resulting α-bromoketone undergoes a nucleophilic substitution reaction with 4-benzylpiperidine to form the racemic α-piperidinylketone intermediate.
-
Diastereoselective Reduction: This is a critical step where the stereochemistry of the hydroxyl group is established.
-
To obtain the erythro diastereomer: The ketone is reduced using a reducing agent such as sodium borohydride (NaBH₄) in ethanol. This reaction proceeds with high diastereoselectivity.
-
To obtain the threo diastereomer: A bulkier reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) is employed, which favors the formation of the threo isomer.
-
-
Chiral Separation: The resulting racemic diastereomers are then separated into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation of Ifenprodil Stereoisomers [8][9][10]
-
Stationary Phase: A chiral stationary phase (CSP) is essential for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best separation. For basic compounds like Ifenprodil, a small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.
-
Detection: A UV detector is commonly used for the detection of the separated enantiomers.
-
Procedure:
-
Dissolve the racemic mixture of the Ifenprodil diastereomer in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers with the optimized mobile phase at a constant flow rate.
-
Monitor the elution profile using the UV detector. The two enantiomers will have different retention times, allowing for their collection as separate fractions.
-
Caption: Synthetic and separation workflow for Ifenprodil stereoisomers.
Stereoselective Pharmacology: Differential Interactions with the GluN2B Receptor
The four stereoisomers of Ifenprodil exhibit marked differences in their affinity for and inhibitory activity at the GluN2B-containing NMDA receptor. This stereoselectivity underscores the highly specific nature of the drug-receptor interaction.
Binding Affinity and Inhibitory Potency
Radioligand binding assays and electrophysiological techniques, such as the two-electrode voltage clamp, are instrumental in quantifying the pharmacological activity of each stereoisomer.
Experimental Protocol: Radioligand Binding Assay [11][12][13]
-
Membrane Preparation: Prepare cell membranes from a source rich in GluN2B-containing NMDA receptors (e.g., transfected cell lines or specific brain regions).
-
Incubation: Incubate the membranes with a radiolabeled ligand that binds to the Ifenprodil binding site (e.g., [³H]ifenprodil) in the presence of varying concentrations of the unlabeled Ifenprodil stereoisomer.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) [7][14][15][16][17]
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the GluN1 and GluN2B subunits of the NMDA receptor.
-
Electrode Placement: Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Voltage Clamp: Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply the NMDA receptor agonists, glutamate and glycine, to the oocyte to elicit an inward current.
-
Ifenprodil Application: Co-apply the Ifenprodil stereoisomer at various concentrations with the agonists and measure the inhibition of the agonist-induced current.
-
Data Analysis: Plot the percentage of inhibition as a function of the stereoisomer concentration to determine the IC₅₀ value.
Table 1: Comparative Pharmacological Activity of Ifenprodil Stereoisomers at the GluN2B-NMDA Receptor [8]
| Stereoisomer | Configuration | Kᵢ (nM) | IC₅₀ (nM) |
| (+)-erythro-Ifenprodil | (1R,2S) | 12.3 | 550 |
| (-)-erythro-Ifenprodil | (1S,2R) | 10.5 | 482 |
| (+)-threo-Ifenprodil | (1R,2R) | 5.8 | 223 |
| (-)-threo-Ifenprodil | (1S,2S) | 20.9 | 896 |
Note: Data presented are representative values from a single study for consistency. Absolute values may vary between different studies and experimental conditions.
The data clearly indicate that the (+)-threo-isomer, (1R,2R)-Ifenprodil, exhibits the highest affinity and inhibitory potency for the GluN2B-containing NMDA receptor.[8] This highlights the critical importance of the specific three-dimensional arrangement of the molecule for optimal interaction with its binding site.
Mechanism of Action and Downstream Signaling
Ifenprodil acts as a non-competitive antagonist at the NMDA receptor, meaning it does not compete with the binding of the agonists glutamate or glycine.[4] Instead, it binds to a distinct allosteric site located at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs).[18][19] This binding induces a conformational change in the receptor, which reduces the probability of channel opening and thereby decreases the influx of Ca²⁺ ions.
The inhibition of GluN2B-containing NMDA receptors by Ifenprodil has profound effects on downstream signaling pathways. By modulating Ca²⁺ influx, Ifenprodil can influence a multitude of intracellular processes, including:
-
Synaptic Plasticity: GluN2B-containing NMDA receptors are key players in long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory. By inhibiting these receptors, Ifenprodil can modulate synaptic strength.[20]
-
Excitotoxicity: Overactivation of NMDA receptors leads to excessive Ca²⁺ influx, triggering a cascade of neurotoxic events that contribute to neuronal cell death in conditions such as stroke and traumatic brain injury. The neuroprotective effects of Ifenprodil are largely attributed to its ability to mitigate this excitotoxicity.[21][22][23][24]
-
Gene Expression: Ca²⁺ influx through NMDA receptors can activate various transcription factors, leading to changes in gene expression that are crucial for neuronal development and function.
Caption: Downstream effects of Ifenprodil's inhibition of GluN2B-NMDA receptors.
In Vivo Evaluation of Ifenprodil Stereoisomers
The neuroprotective and behavioral effects of Ifenprodil stereoisomers are investigated in various animal models of neurological disorders.
Experimental Protocol: In Vivo Excitotoxicity Model [21][23]
-
Model Induction: Induce excitotoxic neuronal injury in rodents by intracerebral injection of an NMDA receptor agonist (e.g., quinolinic acid) or by inducing focal ischemia.
-
Drug Administration: Administer the Ifenprodil stereoisomer of interest (typically via intraperitoneal injection) at a specific dose and time point relative to the injury induction.
-
Behavioral Assessment: Evaluate the animals' motor and cognitive function using standardized behavioral tests such as the rotarod test and the Morris water maze.
-
Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the brain tissue to quantify the extent of neuronal damage.
Experimental Protocol: Rotarod Test [5][20][25][26]
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Acclimate the animals to the apparatus by placing them on the rotating rod at a low, constant speed for a set period.
-
Testing: Place the animal on the rod as it accelerates and record the latency to fall.
-
Data Analysis: Compare the performance of animals treated with the Ifenprodil stereoisomer to that of control animals.
Experimental Protocol: Morris Water Maze [1][12][27][28]
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Training: Train the animals to find the hidden platform using spatial cues in the room.
-
Probe Trial: Remove the platform and assess the animal's memory for the platform's location by measuring the time spent in the target quadrant.
-
Data Analysis: Compare the spatial learning and memory of treated animals to that of control animals.
Conclusion and Future Directions
The discovery and characterization of Ifenprodil and its stereoisomers have been instrumental in advancing our understanding of the role of GluN2B-containing NMDA receptors in health and disease. The pronounced stereoselectivity of these compounds underscores the importance of considering chirality in drug design and development. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of Ifenprodil and its analogs. Future research will likely focus on developing novel GluN2B-selective antagonists with improved pharmacokinetic and pharmacodynamic properties, as well as exploring their efficacy in a wider range of neurological and psychiatric disorders. The journey of Ifenprodil, from a vasodilator to a highly specific neuromodulator, serves as a compelling example of the dynamic and often unpredictable nature of drug discovery.
References
-
Wünsch, B., et al. (2021). Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity. Journal of Medicinal Chemistry, 64(2), 1048-1062. [Link]
-
Karakas, E., et al. (2011). A novel binding mode reveals two distinct classes of NMDA receptor GluN2B-selective antagonists. The Journal of Neuroscience, 31(38), 13430-13440. [Link]
-
Avenet, P., et al. (1996). Antagonist properties of the stereoisomers of ifenprodil at NR1A/NR2A and NR1A/NR2B subtypes of the NMDA receptor expressed in Xenopus oocytes. European Journal of Pharmacology, 297(3), 209-213. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Bio-protocol. Rotarod Test for Mice. [Link]
-
Sun, B., et al. (2021). Ifenprodil Improves Long-Term Neurologic Deficits Through Antagonizing Glutamate-Induced Excitotoxicity After Experimental Subarachnoid Hemorrhage. Translational Stroke Research, 12(6), 1067-1080. [Link]
-
Williams, K. (2001). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. Current drug targets, 2(3), 285-298. [Link]
-
Ryan, T. J., et al. (2013). NMDA receptor C-terminal domain signalling in development, maturity, and disease. Frontiers in cellular neuroscience, 7, 245. [Link]
-
Harada, H., et al. (2008). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. International journal of molecular sciences, 9(10), 1937-1971. [Link]
-
Sahlholm, K., et al. (2022). Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs. International Journal of Molecular Sciences, 23(15), 8632. [Link]
-
Cao, L. H., et al. (2022). Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system. STAR protocols, 3(1), 101158. [Link]
-
Amico-Ruvio, S. A., & Popescu, G. K. (2010). Ifenprodil effects on GluN2B-containing glutamate receptors. Molecular pharmacology, 77(4), 558-568. [Link]
-
Chen, Y. (2018). Mechanistic Assessment of Excitotoxicity in Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1797, 13-21. [Link]
-
Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165-204. [Link]
-
Legendre, P., & Westbrook, G. L. (1991). Ifenprodil blocks N-methyl-D-aspartate receptors by a two-component mechanism. Molecular pharmacology, 40(2), 289-298. [Link]
-
Shipton, O. A., & Paulsen, O. (2014). GluN2B-containing NMDA receptors in synaptic plasticity and cognition. Trends in neurosciences, 37(4), 222-232. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
-
Tajima, N., et al. (2016). Activation of NMDA receptors and the mechanism of inhibition by ifenprodil. Nature, 534(7605), 63-68. [Link]
-
Algernon Pharmaceuticals. (2022). Algernon Pharmaceuticals Hits Co-Primary Endpoint in its Phase 2 Study of Ifenprodil for Idiopathic Pulmonary Fibrosis and Chronic Cough. [Link]
-
Gotti, B., et al. (1991). The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies. Brain research, 548(1-2), 321-325. [Link]
-
Chemistry Steps. Erythro and Threo. [Link]
-
Chiralpedia. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
Guan, B., et al. (2013). Two-electrode voltage clamp. Methods in molecular biology (Clifton, N.J.), 998, 79-91. [Link]
-
npi electronic GmbH. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. [Link]
-
Collingridge, G. L., & Bliss, T. V. (1987). NMDA receptors--their role in long-term potentiation. Trends in neurosciences, 10(7), 288-293. [Link]
-
Patsnap. What is Ifenprodil Tartrate used for?. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160-170. [Link]
-
MMPC. Morris Water Maze. [Link]
-
BioMed. How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383-400. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. [Link]
-
ResearchGate. Docking results of the various stereoisomers of ifenprodil. [Link]
-
ResearchGate. Schematic representation of glutamate-induced excitotoxicity and then contributes long-term neurological deficits, which is attenuated by target inhibition of NR2B receptor using ifenprodil. [Link]
-
Chiral Technologies. Enantiomer separation of acidic compounds. [Link]
-
Blueprint Medicines. Science. [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]
-
Tajes, M., et al. (2014). Mechanisms of neuronal protection against excitotoxicity, endoplasmic reticulum stress, and mitochondrial dysfunction in stroke and neurodegenerative diseases. Oxidative medicine and cellular longevity, 2014, 534257. [Link]
-
Kramer, F., et al. (2020). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. [Link]
-
PANAChE Database. Rotarod Test (mouse). [Link]
-
Syrris. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. [Link]
-
Grognet, J. M., et al. (1990). The neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture. Neuroscience letters, 117(1-2), 147-152. [Link]
-
Chiralpedia. Erythro- and Threo- prefixes: the (same-) or (opposite-) side?. [Link]
-
Lee, S. H., et al. (2023). Xenopus laevis Oocyte Array Fluidic Device Integrated with Microelectrodes for A Compact Two-Electrode Voltage Clamping System. Micromachines, 14(2), 469. [Link]
-
Galanopoulou, A. S., et al. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Biomedicines, 11(6), 1632. [Link]
Sources
- 1. mmpc.org [mmpc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UC Davis - Morris Water Maze [protocols.io]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. biospace.com [biospace.com]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
- 21. researchgate.net [researchgate.net]
- 22. The neuroprotective properties of ifenprodil, a novel NMDA receptor antagonist, in neuronal cell culture toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rotarod-Test for Mice [protocols.io]
- 26. panache.ninds.nih.gov [panache.ninds.nih.gov]
- 27. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
